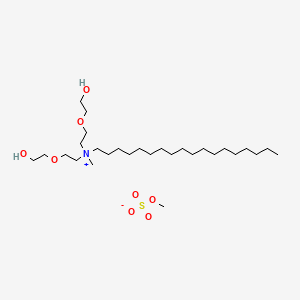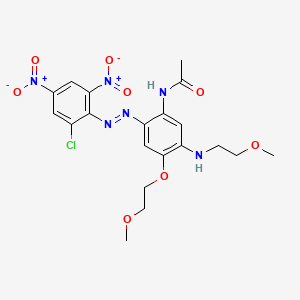
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxy-5-(methylsulfonyl)benzoic acid with (1-ethyl-2-pyrrolidinyl)methyl chloride under basic conditions. The resulting intermediate is then converted to the final product through a series of purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a monohydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the methylsulfonyl group may produce a methylthio derivative.
科学的研究の応用
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission. This binding can modulate the activity of these receptors, leading to changes in neuronal signaling pathways.
類似化合物との比較
Similar Compounds
Amisulpride: A dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
Sulpiride: Another dopamine receptor antagonist with similar pharmacological properties.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylsulfonyl groups. These features may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
CAS番号 |
83846-73-5 |
|---|---|
分子式 |
C16H25ClN2O4S |
分子量 |
376.9 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-4-18-9-5-6-12(18)11-17-16(19)14-10-13(23(3,20)21)7-8-15(14)22-2;/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19);1H |
InChIキー |
CMTUILLNZNUNCC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



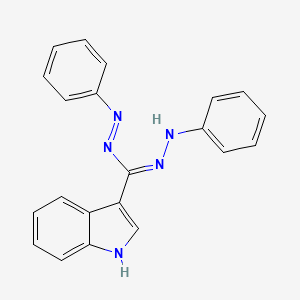
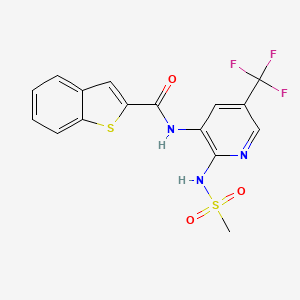
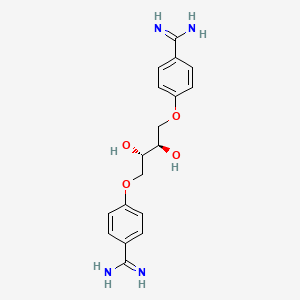




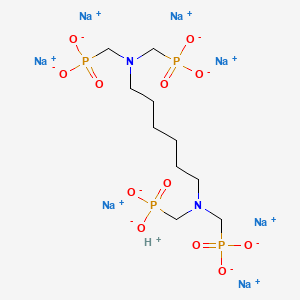
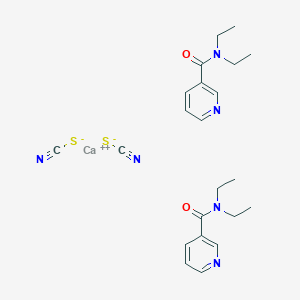
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
